GeSe Out-of-Plane Thermoelectric ZT Surpasses SnSe Above 500 K
GeSe exhibits superior thermoelectric performance in the out-of-plane direction compared to SnSe at elevated temperatures. First-principles calculations show that p-doped orthorhombic GeSe achieves an ultrahigh ZT of 3.2 at 900 K (hole density 4×10^19 cm^-3), exceeding the record-breaking SnSe in this transport direction above 500 K [1]. This directional advantage is attributed to GeSe's high Seebeck coefficients, ultralow Lorenz numbers, and low total thermal conductivity [1].
| Evidence Dimension | Thermoelectric figure of merit (ZT) out-of-plane |
|---|---|
| Target Compound Data | ZT = 3.2 at 900 K (p-doped, optimal hole density 4×10^19 cm^-3) |
| Comparator Or Baseline | SnSe: equivalent or lower ZT in out-of-plane direction above 500 K |
| Quantified Difference | GeSe out-of-plane ZT > SnSe for T > 500 K; GeSe reaches 3.2 at 900 K |
| Conditions | First-principles calculations (DFT + Boltzmann transport) for orthorhombic phase, p-type doping |
Why This Matters
For thermoelectric waste heat recovery above 500 K, GeSe offers a clear performance advantage over SnSe in out-of-plane device geometries, guiding material selection for anisotropic modules.
- [1] Chaves, A. S., Larson, D. T., Kaxiras, E., Antonelli, A. Out-of-plane thermoelectric performance for p-doped GeSe. Phys. Rev. B 2022, 105, 205201. DOI: 10.1103/PhysRevB.105.205201. View Source
